1-Methylsulfonyl-4-prop-2-enylpiperazine
Description
1-Methylsulfonyl-4-prop-2-enylpiperazine is a piperazine derivative characterized by a methylsulfonyl group at the 1-position and a propenyl (allyl) group at the 4-position of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological and chemical properties, particularly in drug discovery, due to their versatility in interacting with biological targets such as neurotransmitter receptors and enzymes .
Properties
IUPAC Name |
1-methylsulfonyl-4-prop-2-enylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-3-4-9-5-7-10(8-6-9)13(2,11)12/h3H,1,4-8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHDEVRUBBGHOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Core Structural Variations
Piperazine derivatives are distinguished by substituents on the nitrogen atoms of the piperazine ring. Below is a comparative analysis of key analogues:
Substituent Impact on Pharmacokinetics
- Methylsulfonyl Group : Enhances metabolic stability and electron-withdrawing effects, improving binding to polar receptor pockets (e.g., oxytocin antagonists in ).
- Propenyl Group : Introduces unsaturated bonds for conjugation or cyclization, as seen in analogues with enhanced serotonin receptor activity .
- Aromatic Sulfonyl Groups (e.g., naphthyl, phenyl) : Increase lipophilicity and membrane permeability but may reduce aqueous solubility .
Comparison with Analogues :
- 1-(2-Naphthylsulfonyl)-4-propenylpiperazine requires sulfonylation of piperazine with naphthylsulfonyl chlorides prior to alkylation .
- Thiazole-containing derivatives (e.g., CAS 447428-28-6) involve cyclocondensation reactions post-sulfonylation .
Receptor Binding and Selectivity
- This compound: Limited direct data, but structurally related compounds show affinity for serotonin (5-HT) and dopamine receptors .
- 1-(2-Naphthylsulfonyl)-4-propenylpiperazine: Demonstrates nanomolar affinity for 5-HT2A receptors, comparable to arylpiperazine antidepressants .
- Oxytocin Antagonists (e.g., L-368,899): Methylsulfonyl-piperazine derivatives exhibit high selectivity for oxytocin receptors over vasopressin receptors, critical for preterm labor management .
Enzyme Inhibition
- Arylsulfonylpiperazines : Inhibit enzymes like acetylcholinesterase and phosphodiesterases, with substituent-dependent potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
